반응 조건

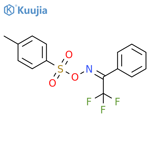

1.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

1.2 Reagents: Water ; 3 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

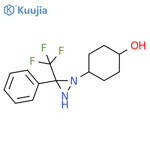

2.1 Reagents: Pyridine , Hydroxyamine hydrochloride ; 0 °C; 2 h, 70 °C; cooled

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Triethylamine Solvents: Acetone ; 15 min, 0 °C

3.2 0 °C; 3 h, > 0 °C

4.1 Reagents: Ammonia Solvents: Diethyl ether ; 10 h, -78 °C

5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

5.2 Reagents: Iodine ; 0 °C

6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene , Iron(III) acetylacetonate Solvents: Dimethylformamide ; 10 min, rt

6.2 Reagents: Chlorotrimethylsilane , Zinc ; 16 h, 60 °C

6.3 Reagents: Sodium chloride , Ammonium chloride Solvents: Water

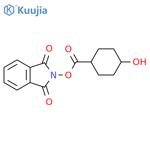

7.1 Reagents: Chlorotrimethylsilane , Lithium chloride Solvents: Dimethylformamide ; 12 h, 60 °C

7.2 Reagents: Water ; 3 h, 60 °C

7.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 12, 60 °C

참조

Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents

Chandrachud, Preeti P.; et al,

Journal of the American Chemical Society,

2020,

142(52),

21743-21750